2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide
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Overview
Description
2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclobutyl group, a pyrimidinyl group, and a pyrrolidinyl group, making it structurally unique and potentially useful in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide typically involves multi-step organic synthesis techniques. One common method includes the formation of the pyrrolidinyl ring followed by the introduction of the pyrimidinyl group. The cyclobutyl group is then attached through a series of reactions involving cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide
- 2-cyclobutyl-N-[(3R,4S)-4-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]acetamide
Uniqueness
2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-2-5-14-11-21(17-18-8-4-9-19-17)12-15(14)20-16(22)10-13-6-3-7-13/h4,8-9,13-15H,2-3,5-7,10-12H2,1H3,(H,20,22)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPOWIMJXAZSIZ-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CC2CCC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CC2CCC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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